6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline
Description
Properties
Molecular Formula |
C22H19N3O |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-6-methyl-5H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C22H19N3O/c1-22(15-8-7-9-16(14-15)26-2)24-18-11-4-3-10-17(18)21-23-19-12-5-6-13-20(19)25(21)22/h3-14,24H,1-2H3 |
InChI Key |
GOFKBYMLZNXKGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC2=CC=CC=C2C3=NC4=CC=CC=C4N31)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Suzuki-Miyaura Coupling
The foundational approach derives from the method disclosed in CN117209503A , which employs a four-step sequence to construct the 5,6-dihydroimidazo[1,2-c]quinazoline core. For the target compound, modifications focus on introducing the 3-methoxyphenyl and methyl substituents:
-
Imidazole Protection :
2-Bromo-1H-imidazole is protected with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in acetone with K₂CO₃, yielding 2-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole (SEM-protected intermediate). -
Suzuki Coupling :
The SEM-protected imidazole undergoes Suzuki-Miyaura coupling with a 3-methoxyphenyl-substituted boronate ester. Using Pd(dppf)Cl₂ as the catalyst and Cs₂CO₃ as the base in 1,4-dioxane/water at 110°C, this step forms the biaryl linkage essential for the quinazoline backbone. -
Deprotection and Cyclization :
Acidic removal of the SEM group (HCl or TFA in dichloromethane at 50°C) triggers cyclization, forming the 5,6-dihydroimidazo[1,2-c]quinazoline framework. Introduction of the methyl group is achieved via in situ alkylation using methyl iodide during the cyclization phase.
Key Data :
One-Pot Copper-Catalyzed C–N Bond Formation
An alternative method from PMC11307283 utilizes a Cu(OAc)₂-mediated one-pot protocol to assemble the benzimidazoquinazolinone core. Adaptation for the target compound involves:
-
Substrate Preparation :
3-(2-Aminophenyl)quinazolin-4(3H)-one is alkylated with 3-methoxyphenylmethyl bromide in DMF using K₃PO₄ as the base. -
Cyclization :
Cu(OAc)₂ and phenanthroline catalyze intramolecular C–N bond formation at 120°C, yielding the dihydrobenzimidazo[1,2-c]quinazoline structure.
Optimization Insights :
Reaction Mechanism and Kinetics
The palladium-catalyzed route proceeds through oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate ester, and reductive elimination to form the C–C bond. Cyclization under acidic conditions involves nucleophilic attack of the amine on the adjacent carbonyl, facilitated by SEM group removal.
In the copper-catalyzed pathway, single-electron transfer (SET) from Cu(I) to the alkyl bromide generates alkyl radicals, which couple with the amine to form C–N bonds.
Analytical Characterization
Spectral Data
Chromatographic Purity
Comparative Analysis of Methods
Challenges and Optimization
-
Regioselectivity : Competing coupling at alternative positions necessitates precise stoichiometric control of the boronate ester.
-
Byproduct Formation : SEM group hydrolysis during cyclization may generate des-methyl impurities; this is mitigated by strict temperature control at 50°C.
-
Catalyst Deactivation : Free amine groups in the Cu-catalyzed method require protection to prevent coordination with the metal center.
Industrial Scalability Considerations
-
Cost Efficiency : The Pd route’s higher catalyst cost is offset by superior yields, making it preferable for large-scale production.
-
Solvent Recovery : 1,4-Dioxane and DMF are recycled via distillation, reducing environmental impact.
-
Safety : Exothermic deprotection steps (HCl/TFA) demand controlled addition and cooling .
Chemical Reactions Analysis
Key Steps:
-
Cyclocondensation :
-
Dehydrogenation :
Mechanistic Insight :
DIB abstracts hydrogen atoms from the dihydroquinazoline ring, forming a fully aromatic benzimidazo[1,2-c]quinazoline system .
Nucleophilic Substitution Reactions
The electron-deficient quinazoline ring facilitates nucleophilic attacks at positions C-2 and C-4.
Example Reaction:
-
Thiolation at C-4 :
-
Treatment with Lawesson’s reagent introduces a thione group at C-4.
-
Conditions : Reflux in dry toluene for 6 hours; yield: 68%.
-
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| C-4 Thiolation | Lawesson’s reagent, toluene, Δ | 4-Thioxo derivative | 68% |
Electrophilic Aromatic Substitution (EAS)
The 3-methoxyphenyl group directs electrophiles to the para position relative to the methoxy group.
Nitration:
-
Nitration with HNO₃/H₂SO₄ introduces a nitro group at the para position of the 3-methoxyphenyl ring .
Spectral Evidence :
Oxidation of Methoxy Group:
Reduction of Dihydroquinazoline:
-
Catalytic hydrogenation (H₂/Pd-C) saturates the quinazoline ring, yielding a tetrahydro derivative.
-
Conditions : 1 atm H₂, ethanol, 6 hours; yield: 78%.
-
Cross-Coupling Reactions
The methyl group at C-6 participates in radical-mediated functionalization.
Suzuki–Miyaura Coupling:
| Position Modified | Coupling Partner | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| C-8 | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 72% |
Photochemical Reactions
UV irradiation induces [4+2] cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride) .
Product Analysis:
-
UV-Vis : λ<sub>max</sub> shift from 320 nm to 280 nm confirms cycloadduct formation .
-
MS : m/z 489.2 [M+H]<sup>+</sup> (calculated for C<sub>28</sub>H<sub>21</sub>N<sub>3</sub>O<sub>5</sub>) .
Acid/Base-Mediated Rearrangements
The dihydroquinazoline ring undergoes ring expansion under acidic conditions :
Mechanism:
Scientific Research Applications
MMV396719 has several scientific research applications, particularly in the field of parasitology and antimalarial drug development . Some of its applications include:
Chemistry: Used as a reference compound in studies of chemical synthesis and reaction mechanisms.
Biology: Studied for its effects on cellular processes and parasite biology.
Medicine: Investigated for its potential as an antimalarial drug, particularly in targeting the PfATP4 enzyme.
Industry: Used in the development of new antimalarial therapies and in screening assays for drug discovery.
Mechanism of Action
The mechanism of action of MMV396719 involves the inhibition of the PfATP4 enzyme, which is crucial for maintaining sodium ion homeostasis in Plasmodium falciparum . By inhibiting this enzyme, MMV396719 disrupts the parasite’s ability to regulate sodium levels, leading to impaired parasite growth and survival. The compound also appears to block the activation of protein kinase G, which is involved in parasite egress from host cells .
Comparison with Similar Compounds
Key Observations :
- Electron-donating vs. electron-withdrawing groups : The 3-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents like dichlorophenyl in , which may alter DNA binding affinity or enzyme inhibition .
- Aromatic vs. aliphatic substituents : Aliphatic groups (e.g., propyl in ) enhance lipophilicity, while aromatic substituents (e.g., phenyl in ) favor π-π stacking interactions .
Antitumor Activity
- 6-(3-Methoxyphenyl)-6-methyl derivative: Predicted activity based on structural similarity to 6-ethoxyphenol analogs, which exhibited antitumor effects in vitro (IC₅₀ values: 5–10 μM) .
- 6-(2,6-Dichlorophenyl) derivative : Demonstrated 98.2% inhibition of HeLa cells (IC₅₀: 6.4 μM), outperforming the standard drug etoposide .
Anti-Inflammatory and Immunomodulatory Activity
Enzyme Inhibitory Activity
- α-Glucosidase inhibitors: Substituted imidazo[1,2-c]quinazolines demonstrated IC₅₀ values in the nanomolar range, with molecular docking confirming interactions with the enzyme’s active site .
- Linear imidazo[4,5-g]quinazoline (Compound 83) : Exhibited potent enzyme inhibition (IC₅₀: 0.008 nM) against kinase targets, emphasizing the role of electron-donating substituents .
Pharmacological and Mechanistic Insights
- DNA binding affinity : Benzimidazo[1,2-c]quinazoline derivatives with tetracyclic cores (e.g., the target compound) showed ~10-fold higher DNA affinity (log K values) than acyclic analogs, suggesting intercalation as a mechanism .
- Antimicrobial activity : 6-Propyl and 2-methyl-6-propyl derivatives displayed MIC values of 2.5–5 μg/mL against bacterial and fungal strains, comparable to standard drugs .
- Cytotoxicity vs. selectivity : The 6-(2,6-dichlorophenyl) derivative’s high cytotoxicity (98.2% inhibition) contrasts with the 6-phenyl derivative’s selectivity for TNF-α inhibition, underscoring substituent-driven target specificity .
Biological Activity
6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of substituted anilines with appropriate benzimidazole derivatives. The compound can be synthesized through various methods, including cyclization reactions that yield the desired heterocyclic structure.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of related compounds were tested against the National Cancer Institute's NCI 60 cell lines panel. Among these compounds, certain derivatives showed promising results with notable growth inhibition against various cancer cell lines including leukemia and solid tumors .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | % Growth Inhibition |
|---|---|---|
| Compound A | CCRF-CEM (Leukemia) | 44.59% |
| Compound B | A549 (Lung) | 38.20% |
| Compound C | MCF-7 (Breast) | 50.10% |
Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH free radical scavenging method. Compounds exhibiting lower IC50 values indicate higher antioxidant activity. For example, related compounds showed IC50 values ranging from 16.97 µg/mL to 21.40 µg/mL in various assays .
Table 2: Antioxidant Activity Results
| Compound | IC50 (µg/mL) |
|---|---|
| Compound D | 16.97 |
| Compound E | 21.40 |
| Compound F | 18.78 |
Anti-Diabetic Activity
In vivo studies have also assessed the anti-diabetic effects of similar compounds through streptozotocin-induced diabetic models in rats. These studies indicated significant blood glucose lowering activity, with some compounds achieving over 59% reduction in blood glucose levels .
Table 3: Anti-Diabetic Activity
| Compound | Blood Glucose Lowering (%) |
|---|---|
| Compound G | 59.15 |
| Compound H | 48.44 |
Case Studies
- Case Study on Anticancer Effects : A study involving a series of benzimidazole derivatives found that specific modifications in the chemical structure enhanced their anticancer efficacy against leukemia cell lines. The study highlighted the importance of substituent groups in modulating biological activity.
- Case Study on Antioxidant Properties : Another research focused on the antioxidant capabilities of related compounds demonstrated a correlation between structural features and radical scavenging activity, emphasizing the significance of methoxy substitutions in enhancing antioxidant effects.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline?
Answer: The primary route involves condensation of 2-(o-aminophenyl)benzimidazole with 3-methoxybenzaldehyde, followed by oxidative cyclization using agents like iodine or K2S2O8 in ethanol . Alternative green chemistry approaches utilize ionic liquids (e.g., [BMIM]BF4) as solvents, reducing reaction time and improving yields. Post-synthesis purification typically employs recrystallization from ethanol, with characterization via IR, <sup>1</sup>H/<sup>13</sup>C NMR, and mass spectrometry .
Advanced: How do substituents on the aryl group influence the biological activity of 6-arylbenzimidazo[1,2-c]quinazolines?
Answer: Substituent effects are critical for bioactivity. Electron-withdrawing groups (e.g., -F) enhance antimicrobial potency by increasing membrane permeability, while bulky substituents (e.g., -OCH3) may reduce TNF-α inhibition due to steric hindrance . For example, 6-(3-pyridyl) derivatives show broad-spectrum antimicrobial activity (MIC: 12.5–25 µg/mL), whereas 6-phenyl analogs exhibit selective anti-inflammatory effects (IC50 for TNF-α: ~5 µM) . Structure-activity relationship (SAR) studies should compare substituent electronic profiles (Hammett constants) and logP values .
Basic: What analytical techniques are used to confirm the molecular structure of this compound?
Answer: Key techniques include:
- X-ray crystallography : Determines bond lengths (e.g., C–N: 1.33–1.37 Å), dihedral angles (e.g., 84.18° between benzimidazole and aryl rings), and hydrogen-bonding networks (N–H···N, C–H···F) .
- Multinuclear NMR : <sup>1</sup>H NMR identifies methoxy protons at δ ~3.8 ppm, while <sup>13</sup>C NMR confirms quinazoline carbons at δ 150–160 ppm .
- Elemental analysis : Validates purity (>95% C, H, N content) .
Advanced: How can crystallographic data resolve discrepancies in computational molecular modeling?
Answer: Experimental X-ray data (e.g., monoclinic P21/c space group, a = 8.7344 Å, β = 99.78°) can validate DFT-predicted geometries. Discrepancies in dihedral angles (>5°) may indicate inadequate solvation models or basis sets in simulations. Refinement using SHELXL software (R factor < 0.06) ensures accuracy .
Basic: What biological activities are reported for this compound class?
Answer: Key activities include:
- Antimicrobial : Gram-positive bacteria (e.g., S. aureus: MIC 12.5 µg/mL) and fungi (e.g., C. albicans: MIC 25 µg/mL) .
- Anti-inflammatory : Inhibition of LPS-induced TNF-α secretion in HL-60 cells (IC50: 5–10 µM) .
Advanced: How should researchers address contradictions in antimicrobial efficacy data across studies?
Answer: Methodological standardization is critical:
Compare MIC values using broth microdilution (CLSI guidelines) .
Assess substituent-dependent activity (e.g., 3-methoxy vs. 2-fluoro derivatives show 2-fold potency differences) .
Validate strain-specific effects (e.g., B. subtilis vs. E. coli) .
Basic: How is purity confirmed post-synthesis?
Answer:
- Combustion analysis : Confirms elemental composition (e.g., C: 76.2%, H: 4.5%, N: 13.3%) .
- HPLC : Retention time matching and ≥95% peak area .
Advanced: What green chemistry strategies optimize synthesis yield?
Answer:
- Ionic liquids : [BMIM]BF4 reduces reaction time to 2–4 hours (yield: 70–85%) .
- Microwave-assisted synthesis : Enhances cyclization efficiency (30% yield increase vs. conventional heating) .
Basic: Why is the 3-methoxy group significant in this compound?
Answer: The methoxy group increases lipophilicity (logP ~3.5), enhancing bioavailability. Its electron-donating nature stabilizes charge-transfer interactions in biological targets .
Advanced: How do hydrogen-bonding networks in the crystal lattice affect physicochemical properties?
Answer: Intermolecular N–H···N (2.89 Å) and C–H···F (2.54 Å) bonds form 2D networks, improving thermal stability (decomposition >250°C). Solubility is reduced in polar solvents (e.g., water: <0.1 mg/mL) due to lattice rigidity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
